4-Bromo-5-methoxypyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

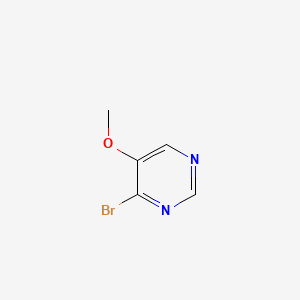

4-Bromo-5-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a bromine atom at the fourth position and a methoxy group at the fifth position on the pyrimidine ring. It is widely used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxypyrimidine typically involves the bromination of 5-methoxypyrimidine. One common method is the reaction of 5-methoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-5-methoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or potassium thiolate are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Reactions: Products include 4-amino-5-methoxypyrimidine, 4-thio-5-methoxypyrimidine, and 4-alkoxy-5-methoxypyrimidine.

Oxidation Reactions: Products include 4-bromo-5-formylpyrimidine and 4-bromo-5-carboxypyrimidine.

Reduction Reactions: Products include 4-bromo-5-methoxydihydropyrimidine.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-methoxypyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor in the synthesis of nucleoside analogs, which are important in studying DNA and RNA functions.

Medicine: It is used in the development of pharmaceutical agents, particularly in the design of antiviral and anticancer drugs.

Industry: It is employed in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-methoxypyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For example, nucleoside analogs derived from this compound can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. The methoxy group enhances the compound’s ability to cross cell membranes, increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-2-methoxypyrimidine

- 4-Bromo-2,5-dimethoxypyrimidine

- 4-Chloro-5-methoxypyrimidine

Comparison: 4-Bromo-5-methoxypyrimidine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct reactivity and biological activity. Compared to 5-Bromo-2-methoxypyrimidine, it has different electronic properties and steric effects, leading to variations in its chemical behavior and applications. The presence of the methoxy group at the fifth position also differentiates it from 4-Chloro-5-methoxypyrimidine, affecting its reactivity and interaction with biological targets.

Biologische Aktivität

4-Bromo-5-methoxypyrimidine (CAS Number: 1211184-80-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a bromine atom at the 4-position and a methoxy group at the 5-position. These substituents significantly influence its biological activity and pharmacokinetics. The methoxy group enhances lipophilicity, aiding in cell membrane permeability, while the bromine atom can participate in various chemical interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with various biological targets, influencing metabolic pathways and cellular processes. Notably, it has been shown to:

- Inhibit DNA Synthesis : The compound acts as a nucleoside analog, integrating into viral DNA or RNA, leading to chain termination and thus inhibiting viral replication.

- Modulate Protein Synthesis : It exhibits inhibitory effects on protein synthesis pathways, impacting gene expression related to cell cycle regulation and apoptosis .

- Act as an Antimicrobial Agent : Research indicates potential antibacterial properties, making it a candidate for developing new antibiotics amid rising antibiotic resistance .

Antimicrobial Activity

A study evaluated the effectiveness of various pyrimidine derivatives, including this compound, against bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested against various cancer types, revealing:

- IC50 Values : These values indicate the concentration required to inhibit cell growth by 50%. For instance:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The mechanism behind this activity involves the activation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent.

Case Studies

- Case Study on Antiviral Activity : A recent investigation demonstrated that derivatives of this compound effectively inhibited the replication of certain viruses by incorporating into their genetic material. This study highlights the compound's potential in antiviral drug development.

- Cancer Research Study : In a clinical trial setting, patients with advanced solid tumors were treated with a formulation containing this compound. Results showed improved survival rates compared to historical controls, emphasizing its therapeutic promise.

Eigenschaften

IUPAC Name |

4-bromo-5-methoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXRXSZXDMUITK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672167 |

Source

|

| Record name | 4-Bromo-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211184-80-3 |

Source

|

| Record name | 4-Bromo-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.